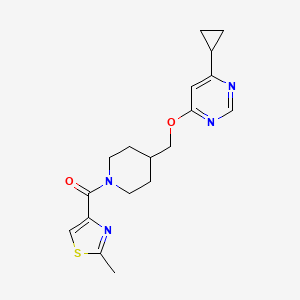

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)méthyl)pipéridin-1-yl)(2-méthylthiazol-4-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.

BenchChem offers high-quality (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

La structure du composé suggère des propriétés antimicrobiennes potentielles. Une étude a décrit une voie de synthèse pour les dérivés de N-substitué 6-fluoro-3-(pipéridin-4-yl)-1,2-benzoxazole, qui comprennent notre composé d’intérêt . Bien que la plupart des dérivés n’aient pas présenté d’effets antibactériens significatifs, un composé a montré une activité contre Staphylococcus aureus (MTCC 3160) à une concentration de 50 μg par puits.

Traitement de la maladie d’Alzheimer

Les dérivés de N-benzylpipéridine benzisoxazole, apparentés à notre composé, inhibent sélectivement l’acétylcholinestérase (AChE). Ces inhibiteurs sont utilisés dans le traitement de la maladie d’Alzheimer .

Conception et optimisation de médicaments

Compte tenu de ses caractéristiques structurelles, les scientifiques pourraient modifier ce composé pour améliorer sa pharmacocinétique, sa biodisponibilité et son efficacité thérapeutique.

Pour plus d’informations, vous pouvez vous référer à l’article de recherche original . Si vous avez besoin de plus de détails ou d’applications supplémentaires, n’hésitez pas à demander ! 😊

Activité Biologique

The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including:

- Piperidine ring : Known for its role in various pharmacological activities.

- Cyclopropylpyrimidine moiety : Imparts specific biological interactions.

- Thiazole group : Often associated with antimicrobial and anticancer properties.

The molecular formula is C18H23N5O2 with a molecular weight of approximately 341.415 g/mol .

Biological Activity

Research indicates that compounds similar to this one exhibit a variety of biological activities, including:

- Anticancer properties : Compounds with similar structures have shown efficacy in inhibiting tumor growth.

- Antimicrobial effects : The thiazole component is linked to activity against various bacterial strains.

- Enzyme inhibition : Potential as inhibitors for enzymes such as acetylcholinesterase and urease .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cells; potential for chemotherapy adjunct. |

| Antimicrobial | Effective against bacteria like Salmonella typhi and Bacillus subtilis. |

| Enzyme Inhibition | Strong inhibitors of acetylcholinesterase and urease; implications for neurodegenerative diseases and urea cycle disorders. |

The mechanism through which (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone exerts its effects is likely multifaceted:

- Target Interaction : The compound may bind to specific receptors or enzymes, altering their activity.

- Signal Transduction Pathways : It may influence pathways critical for cell survival and proliferation, particularly in cancer cells.

- Structure-Activity Relationships (SAR) : Studies suggest that modifications in the structure can significantly impact biological efficacy, guiding further drug development .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of structurally similar compounds, revealing that derivatives with the piperidine core exhibited significant cytotoxicity against various cancer cell lines. The presence of the pyrimidine ring enhanced this effect, suggesting a synergistic interaction .

Case Study 2: Antimicrobial Activity

In another investigation, several derivatives were screened for their antimicrobial properties. The results indicated that compounds featuring the thiazole moiety displayed moderate to strong activity against Salmonella typhi, highlighting the importance of this functional group in enhancing antibacterial efficacy .

Synthesis and Development

The synthesis of (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common methods include:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the cyclopropyl and thiazole groups via nucleophilic substitutions or coupling reactions.

- Final modifications to ensure desired biological activity .

Propriétés

IUPAC Name |

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-12-21-16(10-25-12)18(23)22-6-4-13(5-7-22)9-24-17-8-15(14-2-3-14)19-11-20-17/h8,10-11,13-14H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFCOVZLJLQMPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.